molecular formula C8H8FN3O2 B13405779 Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- CAS No. 777-59-3

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso-

Cat. No.: B13405779
CAS No.: 777-59-3
M. Wt: 197.17 g/mol
InChI Key: UBHNEXDJFIFPFN-UHFFFAOYSA-N
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Description

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- (CAS: 777-59-3) is a nitroso-substituted urea derivative characterized by a methyl group and a para-fluorophenyl substituent on the urea core. Its molecular formula is C₈H₈FN₃O₂, with a molecular weight of 213.17 g/mol. The para-fluorophenyl moiety may influence electronic and steric properties, affecting binding interactions in biological or chemical systems.

Properties

CAS No.

777-59-3

Molecular Formula

C8H8FN3O2

Molecular Weight

197.17 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-methyl-1-nitrosourea

InChI

InChI=1S/C8H8FN3O2/c1-12(11-14)8(13)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,13)

InChI Key

UBHNEXDJFIFPFN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)F)N=O

Origin of Product

United States

Preparation Methods

Steps for Synthesis:

  • Synthesis of 3-(p-fluorophenyl)-1-methylurea :

    • This involves reacting p-fluoroaniline with methyl isocyanate in the presence of a base.
    • Solvents like dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used.
  • Nitrosation of 3-(p-fluorophenyl)-1-methylurea :

    • The urea derivative is dissolved in a suitable solvent (e.g., water or a mixture of water and an organic solvent).
    • Sodium nitrite (NaNO2) is added in acidic conditions (e.g., hydrochloric acid, HCl).
    • The reaction mixture is maintained at a suitable temperature (e.g., around 25°C) to facilitate the nitrosation reaction.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The p-fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. The p-fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Flexibility in Anion Binding

Studies on DITIPIRAM-derived ureas reveal that the p-fluorophenyl substituent influences structural dynamics. For instance, receptor 6 (a urea derivative with p-fluorophenyl groups) exhibits a 0.58 Å expansion in the distance between urea nitrogen atoms when complexed with water/DMSO compared to chloride anions. This flexibility suggests adaptive binding pockets, critical for designing anion-selective receptors .

Carcinogenicity and Toxicity

  • N-Nitroso-N-Methylurea (MNU, CAS 684-93-5): A close analog lacking the p-fluorophenyl group, MNU is a well-known carcinogen. It induces brain, liver, and thyroid tumors in rats at high incidence.
  • Nitroso Dialkylureas: Nitrosoethylurea and nitrosohydroxyethylurea (monoalkyl derivatives) show narrower tumor spectra but faster lethality than dialkyl analogs. The target compound’s methyl and aryl substituents may balance reactivity and metabolic stability, though direct toxicological data is needed .

Physical Properties

  • Boiling Point :
    The target compound has a boiling point of 593.25 K , slightly higher than analogs like 1-methyl-1-nitroso-urea (MNU), likely due to increased molecular weight and fluorine’s polarity .

Data Tables

Table 1: Substituent Effects on Bioactivity

Compound Substituents LC₅₀ (mM) Activity Target
4c (Thiourea) p-Chlorophenyl 0.00761 T. cinnabarinus
4j (Thiourea) p-Fluorophenyl ~0.008* T. cinnabarinus
5c (Urea) p-Chlorophenyl 0.08796 T. cinnabarinus
Target Compound p-Fluorophenyl, Methyl N/A N/A

*Estimated based on trends.

Table 2: Structural Comparison of Nitroso Ureas

Compound CAS Substituents Key Properties
Target Compound 777-59-3 p-Fluorophenyl, Methyl Boiling point: 593.25 K
N-Nitroso-N-Methylurea (MNU) 684-93-5 Methyl Carcinogenic (IARC 2A)
1-Nitroso-1-Phenyl-3-[(4-pyridinyl)methyl]urea N/A Phenyl, Pyridinylmethyl Molecular weight: 256.26 g/mol

Biological Activity

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological mechanisms, applications, and relevant research findings.

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- features a nitroso group that can interact with various biomolecules. The mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins, leading to structural and functional modifications. The p-fluorophenyl group enhances binding affinity to specific molecular targets, including enzymes and receptors.

Chemical Reactions

The compound can undergo several chemical reactions:

  • Oxidation : The nitroso group can be oxidized to form nitro derivatives.
  • Reduction : It can be reduced to form amine derivatives.
  • Substitution : The p-fluorophenyl group can participate in electrophilic aromatic substitution reactions.

These reactions are crucial for understanding the compound's reactivity and potential biological interactions.

Biological Activity and Therapeutic Potential

Recent studies have highlighted Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso-'s role as a TRPV1 antagonist. TRPV1 (Transient Receptor Potential Vanilloid 1) is involved in pain perception and inflammation.

Case Studies

  • TRPV1 Antagonism : Research published in 2016 identified a series of urea derivatives that exhibited potent TRPV1 antagonistic properties. Compound 27 from this series demonstrated comparable potency to established lead compounds, suggesting its potential as an analgesic agent .
  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various urea derivatives against cancer cell lines (A549, HCT-116). Compounds were synthesized and tested using the MTT assay, revealing significant inhibitory effects on cancer cell proliferation .

Table 1: Summary of Biological Activities

Compound Target Activity IC50 (µM)
Urea Derivative 27TRPV1Antagonistic activityComparable to lead compound
Urea Derivative XA549 (Lung Cancer)Antiproliferative2.39 ± 0.10
Urea Derivative YHCT-116 (Colon Cancer)Antiproliferative3.90 ± 0.33

Applications in Drug Development

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- is being investigated for its therapeutic potential in pain management and cancer treatment. Its ability to modify protein functions through covalent bonding positions it as a candidate for developing new drugs targeting specific pathways involved in pain and tumor growth.

Q & A

Q. What are the recommended synthetic routes for Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso-, and how can purity be optimized?

Answer: The compound can be synthesized via nitrosation of the precursor 3-(p-fluorophenyl)-1-methylurea using sodium nitrite under acidic conditions (e.g., HCl or H₂SO₄) at 0–5°C . Purity optimization involves:

  • Chromatographic purification : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to separate nitroso derivatives from unreacted precursors .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities. Monitor purity via NMR (¹H/¹³C) and HPLC-MS (to confirm molecular ion [M+H]⁺) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for p-fluorophenyl), methyl groups (δ 2.8–3.2 ppm for N-methyl), and nitroso protons (δ 8.5–9.0 ppm, broad) .
  • FT-IR : Confirm nitroso (N=O) stretch at 1450–1500 cm⁻¹ and urea (C=O) at 1650–1700 cm⁻¹ .
  • XRD : For crystalline samples, use SHELX programs (e.g., SHELXL) to resolve bond lengths and angles, particularly the N–Nitroso moiety geometry .

Advanced Research Questions

Q. How does pH influence the stability of the nitroso group in Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso-, and how can degradation products be analyzed?

Answer:

  • pH Stability : The nitroso group is prone to hydrolysis under alkaline conditions (pH > 8), forming the corresponding hydroxylamine derivative. At acidic pH (2–5), it is relatively stable but may dimerize .
  • Degradation Analysis :
    • LC-MS/MS : Track degradation products (e.g., hydroxylamine or urea derivatives) using a Q-TOF mass spectrometer in negative ion mode .
    • Kinetic Studies : Perform UV-Vis spectroscopy (λmax ~350 nm for nitroso) to calculate degradation rate constants (k) at varying pH .

Q. What computational methods are suitable for modeling the electronic effects of the p-fluorophenyl and nitroso groups?

Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to optimize geometry and calculate electrostatic potential maps. The fluorine atom’s electron-withdrawing effect reduces electron density on the urea moiety, stabilizing the nitroso group .
  • Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .

Q. How can contradictory mutagenicity data for nitroso-urea derivatives be resolved?

Answer:

  • Mechanistic Studies : Use in vitro Ames tests with Salmonella typhimurium TA1535 to assess direct DNA alkylation. Compare results with in silico toxicity predictions (e.g., OECD QSAR Toolbox) .
  • Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze metabolites via HRMS to identify reactive intermediates (e.g., methyl diazonium ions) .

Q. What strategies are effective for resolving crystallographic disorder in the nitroso group during XRD analysis?

Answer:

  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands to model rotational disorder in the nitroso moiety .
  • Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts. Apply restraints to N–O bond lengths (target: 1.21 Å) during refinement .

Methodological Design & Data Interpretation

Q. How to design experiments for studying the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to model proteins (e.g., bovine serum albumin) by titrating the compound into protein solutions .
  • Fluorescence Quenching : Monitor tryptophan fluorescence quenching in enzymes (e.g., cytochrome P450) upon compound binding .
  • DNA Methylation Assays : Treat plasmid DNA (e.g., pBR322) with the compound and analyze methylation sites via bisulfite sequencing .

Q. How to address discrepancies in reported biological activity across studies?

Answer:

  • Meta-Analysis : Use PRISMA guidelines to systematically review literature, focusing on variables like assay type (e.g., cell-free vs. cellular), concentration ranges, and solvent effects (DMSO vs. ethanol) .
  • Dose-Response Validation : Replicate key studies with standardized protocols (e.g., OECD TG 471 for genotoxicity) to confirm EC₅₀/IC₅₀ values .

Theoretical Frameworks

Q. How can QSAR models be developed to predict the bioactivity of nitroso-urea derivatives?

Answer:

  • Descriptor Selection : Include electronic (e.g., Hammett σ for fluorine), steric (molar refractivity), and topological (Wiener index) parameters .
  • Validation : Use leave-one-out cross-validation and external test sets (R² > 0.7, RMSE < 0.5) .

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